molecular formula C19H32N2O2 B5727913 N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-propylpiperidin-4-amine

N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-propylpiperidin-4-amine

Cat. No.: B5727913
M. Wt: 320.5 g/mol
InChI Key: FQMOMXJPUYBVAU-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-propylpiperidin-4-amine is a chemical compound with a complex structure that includes a piperidine ring, a propyl chain, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-propylpiperidin-4-amine typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxyphenethylamine with N-methyl-1-propylpiperidin-4-amine under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the process. For instance, the use of dimethylaminopyridine (DMAP) and anhydrous dichloromethane can be employed to enhance the reaction efficiency .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity, often involving rigorous purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-propylpiperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the dimethoxyphenyl group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-propylpiperidin-4-amine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as its role in modulating neurotransmitter activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-propylpiperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the context of its use and the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: Shares the dimethoxyphenyl group but lacks the piperidine ring and propyl chain.

    N-methyl-1-propylpiperidin-4-amine: Contains the piperidine ring and propyl chain but lacks the dimethoxyphenyl group.

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-propylpiperidin-4-amine is unique due to its combination of structural features, which confer specific chemical and biological properties not found in the individual components

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-propylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2O2/c1-5-11-21-13-9-17(10-14-21)20(2)12-8-16-6-7-18(22-3)19(15-16)23-4/h6-7,15,17H,5,8-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQMOMXJPUYBVAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)N(C)CCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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